DL-Leucine-1-13C

Catalog No.
S1935864
CAS No.
82152-65-6
M.F
C6H13NO2
M. Wt
132.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Leucine-1-13C

CAS Number

82152-65-6

Product Name

DL-Leucine-1-13C

IUPAC Name

2-amino-4-methyl(113C)pentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

132.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i6+1

InChI Key

ROHFNLRQFUQHCH-PTQBSOBMSA-N

SMILES

CC(C)CC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)CC([13C](=O)O)N

Metabolic Tracing

Metabolic tracing involves monitoring the fate of a specific molecule within a biological system. DL-Leucine-1-13C acts as a tracer molecule due to the presence of the carbon-13 isotope. This isotope has a slightly different magnetic resonance property compared to the more common carbon-12 isotope found in nature. Researchers can exploit this difference using techniques like nuclear magnetic resonance (NMR) spectroscopy to track the incorporation and movement of DL-Leucine-1-13C within an organism or cell culture .

Here are some specific applications of DL-Leucine-1-13C in metabolic tracing:

  • Protein synthesis: Researchers can use DL-Leucine-1-13C to study the rate and efficiency of protein synthesis in cells and tissues. By measuring the incorporation of the labeled leucine into newly formed proteins, scientists can gain insights into protein turnover and how different conditions affect protein production .
  • Muscle metabolism: DL-Leucine-1-3C can be used to investigate the metabolism of leucine in muscle tissue. This is particularly relevant in studies on exercise physiology and muscle wasting disorders. By tracing the labeled leucine, researchers can determine how exercise or disease conditions affect leucine breakdown and utilization for energy production .
  • Cancer research: Cancer cells often exhibit altered metabolic profiles compared to healthy cells. DL-Leucine-1-13C can be a valuable tool to study these differences. Researchers can use it to investigate how cancer cells utilize leucine for growth and proliferation, potentially aiding in the development of new cancer therapies .

DL-Leucine-1-13C is a stable isotope-labeled form of the branched-chain amino acid leucine, which is crucial for protein synthesis and metabolic processes in living organisms. It contains a carbon atom that is isotopically enriched with carbon-13, making it valuable for various research applications, particularly in metabolic studies and tracer experiments. Leucine itself is an essential amino acid, meaning it must be obtained through diet, as animals cannot synthesize it de novo. The molecular formula for DL-Leucine-1-13C is C₆H₁₃NO₂, and it plays a significant role in stimulating muscle protein synthesis through activation of the mammalian target of rapamycin signaling pathway .

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  • Microbial Fermentation: Certain microorganisms can be genetically engineered to produce labeled amino acids like DL-Leucine-1-13C from glucose or other carbon sources.
  • Isotope Exchange: In some cases, existing leucine can be subjected to isotope exchange reactions to replace specific carbon atoms with carbon-13.
  • These methods allow for the production of high-purity DL-Leucine-1-13C suitable for research applications .

    DL-Leucine-1-13C has diverse applications in scientific research:

    • Metabolic Studies: It is widely used as a tracer in metabolic studies to track the fate of leucine in biological systems.
    • Nutritional Research: Investigating the effects of dietary leucine on health outcomes, particularly in muscle metabolism and aging.
    • Pharmacokinetics: Understanding how drugs interact with amino acids and their metabolic pathways.

    These applications leverage the unique properties of stable isotopes to provide insights into biochemical processes .

    Interaction studies involving DL-Leucine-1-13C often focus on its metabolic pathways and how it interacts with other biomolecules:

    • Protein Interactions: Research shows that leucine can influence the activity of various enzymes involved in protein synthesis and degradation.
    • Hormonal Interactions: Leucine's role in stimulating insulin secretion highlights its importance in glucose metabolism and energy homeostasis.

    These studies help elucidate the complex interactions between amino acids, hormones, and metabolic pathways .

    Several compounds are similar to DL-Leucine-1-13C due to their structural or functional characteristics. Here are some notable comparisons:

    CompoundStructureKey Features
    L-LeucineC₆H₁₃NO₂Natural form; essential amino acid; stimulates mTOR
    D-LeucineC₆H₁₃NO₂Enantiomer of L-leucine; less biologically active
    β-Hydroxy β-methylbutyric acidC₄H₇NO₃Metabolite of leucine; promotes muscle growth
    L-ValineC₅H₁₁NO₂Another branched-chain amino acid; similar functions

    DL-Leucine-1-13C's uniqueness lies in its stable isotope labeling, which allows for precise tracking in metabolic studies compared to its non-labeled counterparts. This characteristic makes it particularly valuable for researchers studying metabolic pathways involving branched-chain amino acids .

    XLogP3

    -1.5

    Sequence

    L

    Dates

    Modify: 2024-04-15

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